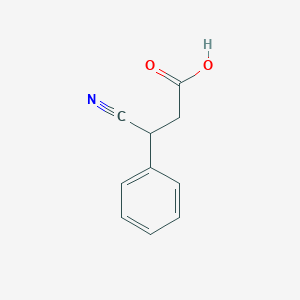








|
REACTION_CXSMILES
|
[CH:1](=[C:8]([C:12]([O-:14])=[O:13])C([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-:15]#[N:16].[K+]>C(O)C.O>[C:15]([CH:1]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[CH2:8][C:12]([OH:14])=[O:13])#[N:16] |f:1.2|
|


|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at ambient temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove ethanol
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with dichloromethane
|
|
Type
|
WASH
|
|
Details
|
the extracts were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in ethyl acetate (500 ml.)
|
|
Type
|
ADDITION
|
|
Details
|
treated with dicyclohexylamine (82 ml.)
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 118 g
|
|
Type
|
FILTRATION
|
|
Details
|
(67%) of white crystals which were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed sequentially with ethyl acetate and ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
WASH
|
|
Details
|
A suitable cation-exchange resin in the acid form, such as Dowex® 50x8-100 ion-exchange resin, (20 g.) was washed with acetone
|
|
Type
|
CUSTOM
|
|
Details
|
the cation exchange resin was removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C(CC(=O)O)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |